molecular formula C18H23N3O2 B2851336 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034327-58-5

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2851336
CAS No.: 2034327-58-5
M. Wt: 313.401
InChI Key: FQAXCNMKKUTLMA-UHFFFAOYSA-N
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Description

The compound “N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a tetrahydrofuran ring, which is a five-membered ring with one oxygen atom. The compound also contains a carboxamide group, which is a carbonyl (a carbon double-bonded to an oxygen) attached to a nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Pyrazoles can be synthesized through the reaction of hydrazines with 1,3-diketones . Tetrahydrofuran rings can be formed through various methods, including the acid-catalyzed cyclization of 1,4-diols . The carboxamide group could potentially be introduced through the reaction of an amine with a carboxylic acid or its derivative .


Molecular Structure Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins . The pyrazole ring is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might participate in condensation reactions, and the pyrazole ring might undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

Given the presence of the pyrazole ring and the carboxamide group, this compound could potentially be explored for various biological activities. Future research could involve testing its activity against different biological targets, as well as optimizing its structure for increased potency and selectivity .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-17(15-6-4-3-5-7-15)14(2)21(20-13)10-9-19-18(22)16-8-11-23-12-16/h3-7,16H,8-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAXCNMKKUTLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2CCOC2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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